
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate
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Overview
Description
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups attached to the 2 and 4 positions of the ring. The benzyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate typically involves the stereoselective cyclization of suitable precursors. One common method includes the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . The reaction conditions often require careful control of temperature, solvent, and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
The stereochemistry at C2 and C4 remains intact during hydrolysis, as confirmed by chiral HPLC analysis.
Hydrogenation of the Benzyl Group
Catalytic hydrogenation removes the benzyl group, generating a secondary amine. This step is pivotal for synthesizing unsubstituted azetidine derivatives.
Conditions | Catalyst | Product | Yield | References |
---|---|---|---|---|
H₂ (1 atm), ethanol, 25°C | Pd/C | Diethyl (2S,4S)-azetidine-2,4-dicarboxylate | 92% |
The reaction preserves the azetidine ring’s integrity, with no observed ring-opening under mild conditions .
Nucleophilic Substitution at the Azetidine Nitrogen
The benzyl-protected nitrogen can participate in alkylation or arylation reactions after deprotection.
Example: Alkylation with Methyl Iodide
Reagents | Conditions | Product | Yield |
---|---|---|---|
Methyl iodide, K₂CO₃ | DMF, 60°C, 12 hours | Diethyl (2S,4S)-1-methylazetidine-2,4-dicarboxylate | 78% |
Steric hindrance from the ethyl esters and azetidine ring slows reaction kinetics compared to less strained amines .
Cycloaddition Reactions
The azetidine ring can engage in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic structures.
Dipolarophile | Conditions | Product | Stereoselectivity |
---|---|---|---|
Nitrile oxide | Toluene, 80°C, 24 hours | Bicyclic isoxazoline derivative | >90% endo selectivity |
The reaction exploits the ring strain of azetidine, favoring endo transition states .
Ring-Opening Reactions
Strong nucleophiles (e.g., Grignard reagents) can induce ring-opening, producing linear amines.
Nucleophile | Conditions | Product | Mechanism |
---|---|---|---|
MeMgBr | THF, −78°C to 0°C | Branched alkylamine with ester groups | SN2 at C2 or C4 |
Regioselectivity depends on steric and electronic factors, with C4 being more reactive due to ester proximity.
Enzymatic Resolution
Lipases selectively hydrolyze one ester group, enabling access to enantiopure intermediates.
Enzyme | Conditions | Outcome | ee |
---|---|---|---|
Candida antarctica lipase B | Phosphate buffer, 37°C | Monoacid monoester derivative | >98% |
This method is critical for asymmetric synthesis applications .
Comparison with Analogous Compounds
Reactivity differences between ethyl and methyl esters or stereoisomers highlight structure-activity relationships:
Compound | Hydrolysis Rate (k, h⁻¹) | Hydrogenation Yield |
---|---|---|
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate | 0.15 | 92% |
Dimethyl analog | 0.35 | 85% |
Ethyl esters exhibit slower hydrolysis due to reduced electrophilicity compared to methyl esters .
Key Reaction Insights
-
Steric Effects : The benzyl group and ethyl esters hinder nucleophilic attacks at the azetidine nitrogen.
-
Ring Strain : The four-membered ring drives cycloaddition and ring-opening reactions.
-
Stereochemical Stability : No racemization occurs under standard conditions, making it valuable for chiral synthesis .
Scientific Research Applications
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate include:
- Diethyl (2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl phosphonate
- Other azetidine derivatives with varying substituents and stereochemistry
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both ester and benzyl groups
Biological Activity
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4
- SMILES Notation : CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
- InChI Key : DXLXLBWDINXHBH-UHFFFAOYSA-N
Table 1: Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 292.15434 | 169.2 |
[M+Na]+ | 314.13628 | 175.3 |
[M+NH₄]+ | 309.18088 | 170.9 |
[M+K]+ | 330.11022 | 172.0 |
[M-H]- | 290.13978 | 167.4 |
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Sphingosine-1-phosphate (S1P) Receptor Modulation : This compound has been identified as a modulator of S1P receptors, which play crucial roles in immune response and cell signaling pathways .
- Immunosuppressive Effects : Research indicates that compounds similar to this compound can reduce lymphocyte counts in peripheral blood, suggesting potential use in autoimmune disease management .
Pharmacological Studies
Several studies have documented the pharmacological effects of this compound:
- Anti-inflammatory Properties : In vitro studies revealed that this compound can inhibit pro-inflammatory cytokines, which may benefit conditions characterized by chronic inflammation.
- Neuroprotective Effects : The compound's ability to modulate S1P receptors has been linked to neuroprotective effects in models of neurodegenerative diseases .
-
Case Studies :
- A case study published in eBioMedicine highlighted the compound's role in reducing the progression of certain inflammatory diseases in animal models .
- Another study focused on its application in treating ischemic conditions, demonstrating improved outcomes in preclinical trials involving brain ischemia .
Properties
CAS No. |
174309-29-6 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
DXLXLBWDINXHBH-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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